molecular formula C10H10N4O4 B1616044 Methylvinylketone 2,4-dinitrophenylhydrazone CAS No. 2675-19-6

Methylvinylketone 2,4-dinitrophenylhydrazone

Cat. No.: B1616044
CAS No.: 2675-19-6
M. Wt: 250.21 g/mol
InChI Key: JIPPLQKHXOGGSF-UHFFFAOYSA-N
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Description

Methylvinylketone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol . It is a derivative of methylvinylketone and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in analytical chemistry, particularly in the identification and quantification of carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylvinylketone 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between methylvinylketone and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, to facilitate the formation of the hydrazone derivative . The reaction can be represented as follows:

Methylvinylketone+2,4-dinitrophenylhydrazineMethylvinylketone 2,4-dinitrophenylhydrazone+Water\text{Methylvinylketone} + \text{2,4-dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} Methylvinylketone+2,4-dinitrophenylhydrazine→Methylvinylketone 2,4-dinitrophenylhydrazone+Water

Industrial Production Methods

In industrial settings, the synthesis of this compound involves scaling up the reaction conditions used in laboratory synthesis. The process may include the use of solid-phase extraction techniques to purify the product and remove unreacted reagents .

Chemical Reactions Analysis

Types of Reactions

Methylvinylketone 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The compound reacts with various nucleophiles, leading to the formation of different derivatives .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methylvinylketone 2,4-dinitrophenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylvinylketone 2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of methylvinylketone, followed by elimination of water to form the hydrazone derivative . This reaction is facilitated by the acidic conditions provided by methanol and sulfuric acid. The molecular targets include carbonyl compounds, and the pathway involves the formation of a stable hydrazone linkage.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ethyl ketone 2,4-dinitrophenylhydrazone
  • Methyl isopropyl ketone 2,4-dinitrophenylhydrazone
  • Methyl isobutyl ketone 2,4-dinitrophenylhydrazone

Uniqueness

Methylvinylketone 2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methylvinylketone, which imparts distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical applications .

Properties

CAS No.

2675-19-6

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

N-(but-3-en-2-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C10H10N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h3-6,12H,1H2,2H3

InChI Key

JIPPLQKHXOGGSF-UHFFFAOYSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C

Origin of Product

United States

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